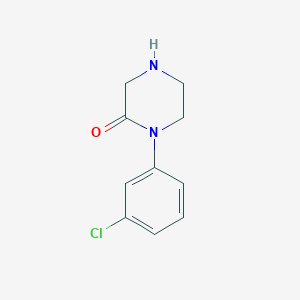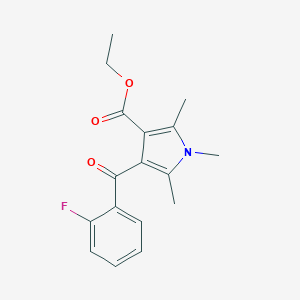
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester, also known as EF24, is a synthetic compound that has been extensively studied for its potential medical applications. EF24 belongs to the curcumin family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the inhibition of the NF-kB pathway. NF-kB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester inhibits the activity of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of NF-kB translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
生化和生理效应
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to exhibit potent anti-cancer and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has also been found to exhibit neuroprotective properties by inhibiting the production of reactive oxygen species and reducing oxidative stress.
实验室实验的优点和局限性
One of the advantages of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its potent anti-cancer and anti-inflammatory properties. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one of the limitations of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester. One potential direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another potential direction is the investigation of the therapeutic potential of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more effective methods for the delivery of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in vivo could also be a future direction for research.
合成方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the reaction of 2-fluorobenzoyl chloride with 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ethyl alcohol to form the ethyl ester. The purity of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester can be further improved by recrystallization from ethyl acetate.
科学研究应用
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been extensively studied for its potential medical applications. It has been shown to exhibit potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. In addition, 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the development and progression of cancer.
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation.
属性
CAS 编号 |
162152-09-2 |
|---|---|
产品名称 |
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester |
分子式 |
C17H18FNO3 |
分子量 |
303.33 g/mol |
IUPAC 名称 |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H18FNO3/c1-5-22-17(21)15-11(3)19(4)10(2)14(15)16(20)12-8-6-7-9-13(12)18/h6-9H,5H2,1-4H3 |
InChI 键 |
VOKLPKPFQPINDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
其他 CAS 编号 |
162152-09-2 |
同义词 |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethyl-pyrrole-3-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



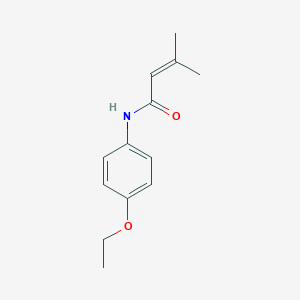
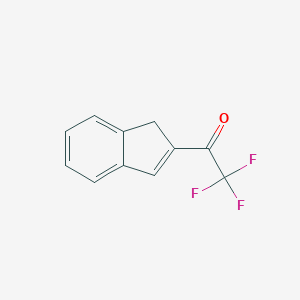
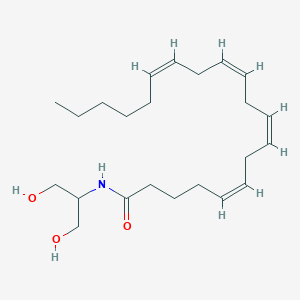
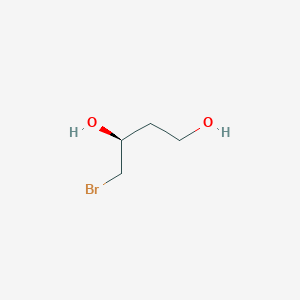
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
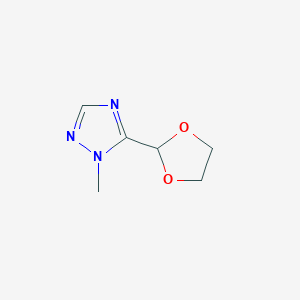
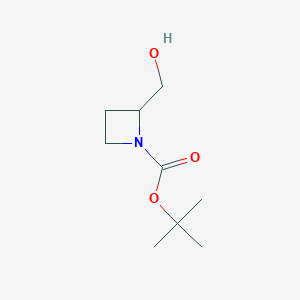

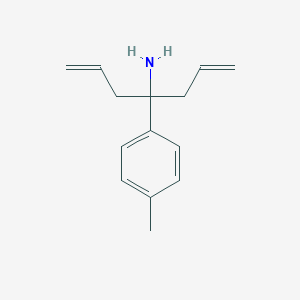
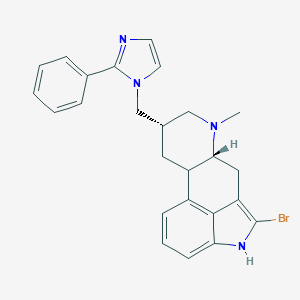
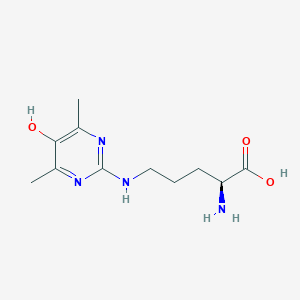
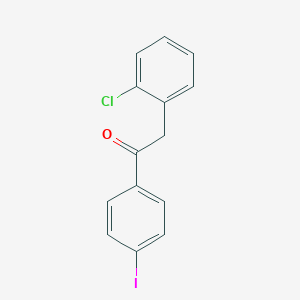
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)
